2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-ethylpropanamide
Description
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-ethylpropanamide (CAS: 1354024-86-4) is a chiral amide derivative with a molecular formula of C₁₇H₂₇N₃O and a molecular weight of 289.42 g/mol . The compound features a stereospecific (S)-configured benzylpiperidin-3-yl group, an ethyl substituent on the amide nitrogen, and a 2-aminopropanamide backbone. Its purity is typically reported as ≥97% in commercial catalogues .
Properties
Molecular Formula |
C17H27N3O |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-amino-N-(1-benzylpiperidin-3-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)16-10-7-11-19(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3 |
InChI Key |
FUUACBIFNCNOAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Ethyl vs. N-Isopropyl Derivatives
Replacing the ethyl group with bulkier substituents alters pharmacokinetic properties. For instance, (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propanamide (CAS: 1254927-47-3) introduces an isopropyl group, increasing steric hindrance. This modification may reduce metabolic clearance but could also decrease solubility .
Benzyl vs. Methyl Piperidine Substituents
2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide (CAS: 1354028-72-0) substitutes the benzyl group with a methyl group, reducing molecular weight to 213.32 g/mol (C₁₁H₂₃N₃O). This simplification enhances synthetic accessibility but may diminish lipophilicity and membrane permeability .
Backbone-Modified Analogs
Aryl-Sulfinyl Acetamide Derivatives
Patent literature describes 2-amino-N-(arylsulfinyl)-acetamide compounds (e.g., WO 2012/047543) designed as bacterial aminoacyl-tRNA synthetase inhibitors.
Trifluoroethyl Substituents
2-Amino-N-(2,2,2-trifluoroethyl)acetamide (EP 2012/047543) incorporates a trifluoroethyl group, which improves metabolic stability due to the electron-withdrawing effects of fluorine. However, this substitution may reduce CNS penetration compared to the ethyl variant .
Key Data and Research Findings
Table 1: Structural and Functional Comparison
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Propionic anhydride, reflux, 12 h | 79.9% | >95% |
| 2 | Column chromatography (SiO₂, EtOAc/hexane) | 85% | 98% |
How is the compound characterized to confirm structural identity and enantiomeric purity?
Basic Research Question
Advanced spectroscopic and chromatographic methods are essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, the benzyl group protons appear as a multiplet at δ 7.24–7.40 ppm, while the piperidine ring protons resonate at δ 2.29–2.78 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₇H₂₇N₃O, [M+H]⁺ = 290.223) .
- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases to confirm enantiomeric excess (>98% for the (S)-isomer) .
Q. Table 2: Key Spectral Data
| Technique | Critical Peaks/Data | Reference |
|---|---|---|
| H NMR | δ 7.40–7.24 (m, 5H, aromatic), δ 3.66 (s, 2H, PhCH₂) | |
| HRMS | m/z 290.223 ([M+H]⁺, calc. 290.223) |
What strategies optimize enantiomeric purity during synthesis?
Advanced Research Question
- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., (S)-1-benzylpiperidin-3-amine) to enforce stereochemical control during amide bond formation .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) can selectively modify undesired enantiomers .
- Crystallization-Induced Asymmetric Transformation : Repeated recrystallization in polar solvents (e.g., ethanol/water) to enrich the desired enantiomer .
How is the compound evaluated for pharmacological activity against biological targets?
Advanced Research Question
Q. Table 3: Example Pharmacological Data
| Target | Assay Type | Result (IC₅₀) | Reference |
|---|---|---|---|
| Dopamine D3 Receptor | Radioligand binding | 12.3 nM | |
| µ-Opioid Receptor | cAMP inhibition | >10 µM (inactive) |
How are structure-activity relationship (SAR) contradictions resolved using analytical methods?
Q. Methodological Focus
- X-ray Crystallography : Resolves ambiguities in stereochemistry by determining the absolute configuration of the piperidine and amide moieties .
- Molecular Dynamics Simulations : Predicts binding poses to explain discrepancies between in vitro potency and in vivo efficacy (e.g., poor blood-brain barrier penetration despite high receptor affinity) .
- Metabolite Profiling : LC-MS/MS identifies metabolic degradation products that may interfere with SAR interpretations .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Continuous Flow Chemistry : Reduces racemization risks by minimizing reaction time and thermal gradients .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors chiral integrity in real-time during large-scale reactions .
How is the compound’s stability assessed under varying storage conditions?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
